[(1-Benzyl-piperidin-3-yl)-methyl-amino]-acetic acid
Overview
Description
[(1-Benzyl-piperidin-3-yl)-methyl-amino]-acetic acid , also known by its chemical formula C₁₆H₂₄N₂O₂ , is a piperidine derivative . The piperidine ring, a six-membered heterocycle containing one nitrogen atom and five carbon atoms, plays a crucial role in designing pharmaceutical compounds. Piperidine-containing molecules are prevalent in drug development due to their diverse pharmacological applications and structural versatility .
2.
Synthesis Analysis
The synthesis of piperidine derivatives involves various methods, including intra- and intermolecular reactions. Researchers have explored strategies such as hydrogenation, cyclization, cycloaddition, annulation, and amination to construct substituted piperidines. These synthetic pathways enable the creation of diverse piperidine scaffolds for drug design .
3.
Molecular Structure Analysis
The molecular structure of This compound consists of a piperidine ring with a benzyl group attached at position 1. The methylamino group is linked to the piperidine nitrogen, and the carboxylic acid group is present at the other end. The overall structure contributes to its pharmacological properties and interactions .
4.
Chemical Reactions Analysis
The compound can participate in various chemical reactions, including hydrolysis, esterification, and amidation . These reactions may lead to the formation of related derivatives or modifications of the piperidine moiety. Understanding these transformations is essential for designing novel compounds .
5.
Physical And Chemical Properties Analysis
Mechanism of Action
The specific mechanism of action for [(1-Benzyl-piperidin-3-yl)-methyl-amino]-acetic acid would depend on its intended therapeutic target. As a piperidine derivative, it may interact with receptors, enzymes, or other biological macromolecules. Further studies are needed to elucidate its precise mode of action .
6.
properties
IUPAC Name |
2-[(1-benzylpiperidin-3-yl)-methylamino]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-16(12-15(18)19)14-8-5-9-17(11-14)10-13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-12H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYNHWJGZKZNKOM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C1CCCN(C1)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401212228 | |
Record name | Glycine, N-methyl-N-[1-(phenylmethyl)-3-piperidinyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401212228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1353980-98-9 | |
Record name | Glycine, N-methyl-N-[1-(phenylmethyl)-3-piperidinyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1353980-98-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glycine, N-methyl-N-[1-(phenylmethyl)-3-piperidinyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401212228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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